Array ( [bid] => 7852791 ) Buy N-(piperidin-4-yl)acetamide hydrochloride | 85508-31-2

N-(piperidin-4-yl)acetamide hydrochloride

Catalog No.
S8137116
CAS No.
85508-31-2
M.F
C7H16Cl2N2O
M. Wt
215.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(piperidin-4-yl)acetamide hydrochloride

CAS Number

85508-31-2

Product Name

N-(piperidin-4-yl)acetamide hydrochloride

IUPAC Name

N-piperidin-4-ylacetamide;dihydrochloride

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

InChI

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-7-2-4-8-5-3-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H

InChI Key

PWEOCMSJZDEYMW-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCNCC1.Cl

Canonical SMILES

CC(=O)NC1CCNCC1.Cl.Cl

N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound characterized by the presence of a piperidine ring substituted with an acetamide group. Its chemical formula is C8H16N2OHClC_8H_{16}N_2O\cdot HCl, with a molecular weight of approximately 196.68 g/mol. This compound is a white to yellow solid, soluble in water, and has been studied for its potential pharmacological properties, particularly in the context of pain management and anti-inflammatory effects.

  • There is no publicly available information regarding the mechanism of action of NPA-HCl in biological systems or its interaction with other compounds [1].
  • Due to the limited publicly available information, specific safety concerns or hazard data for NPA-HCl are not available [1].

Citation

[1] PubChem. N-(piperidin-4-yl)acetamide hydrochloride. National Institutes of Health.

Typical of amides and piperidine derivatives. Key reactions include:

  • Acylation: The amine group can react with acyl chlorides to form N-acyl derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed back to the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, especially in the presence of good leaving groups.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.

Research indicates that N-(piperidin-4-yl)acetamide hydrochloride exhibits notable biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This inhibition is associated with potential therapeutic effects in treating pain and inflammation . The compound's ability to modulate biochemical pathways suggests its relevance in pharmacological applications aimed at managing various conditions related to pain and inflammation.

The synthesis of N-(piperidin-4-yl)acetamide hydrochloride can be achieved through several methods:

  • Direct Acylation: Piperidine can be reacted with acetic anhydride or acetyl chloride under controlled conditions to form N-(piperidin-4-yl)acetamide, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

    Example Reaction:
    Piperidine+Acetic AnhydrideN piperidin 4 yl acetamide\text{Piperidine}+\text{Acetic Anhydride}\rightarrow \text{N piperidin 4 yl acetamide}
  • Coupling Reactions: Utilizing coupling agents such as EDC·HCl or HATU, piperidine derivatives can be coupled with carboxylic acids or their derivatives to yield the desired amides .
  • Modification of Existing Compounds: Starting from related piperidine compounds, modifications can be made through substitution or acylation reactions to obtain N-(piperidin-4-yl)acetamide hydrochloride.

N-(piperidin-4-yl)acetamide hydrochloride has potential applications in:

  • Pharmaceutical Development: Due to its inhibitory effects on soluble epoxide hydrolase, it may be developed as a therapeutic agent for inflammatory diseases and pain management.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biochemical Studies: Its role in modulating biological pathways makes it useful for research in pharmacology and biochemistry.

Studies have shown that N-(piperidin-4-yl)acetamide hydrochloride interacts with various biological targets, particularly enzymes involved in lipid metabolism and inflammation pathways. Its inhibition of soluble epoxide hydrolase is particularly noteworthy, as this enzyme plays a critical role in the metabolism of fatty acids and the regulation of inflammatory responses . Further interaction studies are necessary to fully elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with N-(piperidin-4-yl)acetamide hydrochloride. Here are some notable examples:

Compound NameChemical FormulaKey Features
N-Isopropyl-N-(piperidin-4-yl)acetamideC10H20N2O·HClExhibits similar inhibitory properties on enzymes .
N-Ethyl-N-(piperidin-4-yl)acetamideC9H18N2O·HClRelated structure with potential different activity .
2-(Piperidin-1-yl)acetamideC8H16N2OSelective butyrylcholinesterase inhibitor .

Uniqueness

N-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific structural configuration that allows for selective inhibition of soluble epoxide hydrolase, distinguishing it from other similar compounds that may target different pathways or exhibit varied pharmacological profiles. Its potential therapeutic applications in pain management further highlight its significance in medicinal chemistry.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

214.0639685 g/mol

Monoisotopic Mass

214.0639685 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

Explore Compound Types